Technical Guide to Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate (CAS 910251-15-9): Synthesis, Mechanistic Insights, and Suzuki-Miyaura Cross-Coupling Applications
Technical Guide to Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate (CAS 910251-15-9): Synthesis, Mechanistic Insights, and Suzuki-Miyaura Cross-Coupling Applications
Executive Summary
Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate (CAS 910251-15-9) is a highly specialized, bench-stable organometallic reagent utilized primarily in Suzuki-Miyaura cross-coupling reactions. Developed to overcome the inherent instability of α -heteroatom-substituted boronic acids, this reagent allows for the direct installation of a 2-(dimethylamino)ethoxymethyl ether linkage onto aryl and heteroaryl scaffolds[1]. This Csp2-Csp3 cross-coupling represents a "dissonant disconnect," reversing traditional etherification polarities and enabling the late-stage functionalization of complex pharmaceutical intermediates without relying on toxic organotin reagents (Stille coupling)[2].
Chemical Properties & Structural Advantages
Traditional boronic acids containing basic amines or ether linkages suffer from poor solubility, oligomerization (formation of boroxines), and rapid protodeboronation. By converting the boron center into a tetra-coordinate potassium trifluoroborate salt, the C-B bond is electronically and sterically shielded[2].
Table 1: Physicochemical Properties of CAS 910251-15-9
| Property | Value |
| CAS Number | 910251-15-9 |
| Chemical Name | Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate |
| Molecular Formula | C 5 H 12 BF 3 KNO |
| Molecular Weight | 209.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Stability | Air- and moisture-stable; indefinitely bench-stable |
| Reactivity Profile | Monomeric; resists protodeboronation until activated |
Mechanistic Paradigm: The Catalytic Cycle
The success of CAS 910251-15-9 hinges on its role as a "slow-release" reservoir. In the presence of an aqueous base, the −BF3K group undergoes controlled hydrolysis to form the active boronic acid/boronate species in situ. This keeps the steady-state concentration of the reactive boron species low, allowing the transmetalation step to outcompete non-productive protodeboronation[3].
Catalytic cycle of Suzuki-Miyaura Csp2-Csp3 cross-coupling.
Experimental Methodology: Synthesis of the Reagent
The synthesis of CAS 910251-15-9 utilizes a highly atom-economical S N 2 displacement, avoiding the toxic tin intermediates historically required for α -heteroatom organometallics[1].
Step-by-Step Protocol
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Alkoxide Generation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-(dimethylamino)ethanol (3.0 equiv) in anhydrous THF. Slowly add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.9 equiv) at 0 °C. Stir for 30 minutes to ensure complete deprotonation.
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S N 2 Displacement: Add Potassium bromomethyltrifluoroborate ( K[BrCH2BF3] , 1.0 equiv) to the reaction mixture. Causality note: 3 equivalents of the alkoxide are required to drive the S N 2 reaction to completion due to the steric bulk and electronic repulsion of the trifluoroborate anion[1].
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Reflux: Heat the mixture to 80 °C (reflux) for 12 hours.
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Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Extract the residue with hot acetone to dissolve the product while leaving inorganic salts behind.
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Precipitation: Concentrate the acetone filtrate to a minimal volume and precipitate the pure product by adding diethyl ether. Filter and dry under high vacuum.
Validation & Quality Control
To ensure the system is self-validating, analyze the isolated white powder via NMR spectroscopy. The product is confirmed by a characteristic 19 F NMR multiplet at approximately −140 ppm and an 11 B NMR quartet around +3 ppm, confirming the integrity of the −BF3K moiety[4].
Synthesis workflow of CAS 910251-15-9 via SN2 displacement.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
The cross-coupling of CAS 910251-15-9 requires precise control over solvent ratios and ligand selection. Buchwald-type biaryl phosphine ligands (e.g., RuPhos or XPhos) are mandatory. Their electron-rich nature facilitates oxidative addition into challenging aryl chlorides, while their extreme steric bulk accelerates the difficult reductive elimination of the Csp2-Csp3 bond[1],[2].
Step-by-Step Protocol
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Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), CAS 910251-15-9 (1.1 equiv), Pd(OAc) 2 (3 mol %), XPhos or RuPhos (6 mol %), and Cs 2 CO 3 (3.0 equiv).
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Solvent Addition: Add a degassed mixture of THF/H 2 O (10:1 ratio, 0.1 M concentration). Causality note: The 10:1 ratio is critical. The water dissolves the Cs 2 CO 3 and initiates the slow hydrolysis of the trifluoroborate. Too much water causes rapid protodeboronation; too little stalls transmetalation[3].
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Coupling: Seal the tube and heat at 80–85 °C for 12–24 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with H 2 O, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate.
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Validation: Monitor the disappearance of the aryl halide via GC/MS. The formation of the desired ether-linked product validates the successful transmetalation and reductive elimination sequence.
Table 2: Representative Cross-Coupling Performance (Extrapolated Benchmarks)
| Electrophile Type | Optimal Catalyst System | Optimal Solvent System | Typical Yield Range |
| Electron-Rich Aryl Bromides | Pd(OAc) 2 / XPhos | THF/H 2 O (10:1) | 75 - 85% |
| Electron-Poor Aryl Bromides | Pd(OAc) 2 / XPhos | THF/H 2 O (10:1) | 80 - 95% |
| Aryl Chlorides | Pd(OAc) 2 / RuPhos | Dioxane/H 2 O (10:1) | 70 - 90% |
| Heteroaryl Halides | Pd(OAc) 2 / XPhos | CPME/H 2 O (10:1) | 60 - 80% |
(Note: Yields are benchmarked against analogous alkoxymethyltrifluoroborate cross-couplings developed by the Molander laboratory[1],[2].)
References
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031-2034. URL:[Link]
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Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(8), 1597-1600. URL:[Link]
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Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052-2057. URL:[Link]
Sources
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
